molecular formula C7H7IO3 B569656 2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one CAS No. 89678-08-0

2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one

Cat. No.: B569656
CAS No.: 89678-08-0
M. Wt: 266.034
InChI Key: RKMPAOIJAUYXRD-UHFFFAOYSA-N
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Description

2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one, also known as this compound, is a useful research compound. Its molecular formula is C7H7IO3 and its molecular weight is 266.034. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Difunctionalized 2,6-Dioxatricyclo[3.3.1.03,7]nonanes : This research outlines the synthesis of new difunctionalized 2,6-dioxatricyclo[3.3.1.03,7]nonanes, which are valuable as synthetic building blocks for potentially bioactive molecules. The study involved reactions such as [4+3] cycloaddition and intramolecular haloetherification. The resulting compounds demonstrated low anti-HIV activity and high cytotoxicity, indicating potential applications in antiviral and anticancer research (Montaña et al., 2009).

  • Grignard Addition to Bicyclo[3.3.1]nonan-2-one : This study explored the reaction of Bicyclo[3.3.1]nonan-2-one with methylmagnesium iodide, resulting in compounds with high axial attack propensity by bulky reagents like Grignard reagents. This finding is significant for stereochemical understanding and applications in organic synthesis (Guerriero et al., 1982).

  • Synthesis of Tricyclic Thromboxane A2 Analogues : Using oxyallyl methodology, researchers synthesized tricyclic thromboxane A2 analogues from 1-(dimethoxymethyl)-2-(2-phenylethenyl)-8-oxabicyclo[3.2.1]oct-6-en-3-ol. This study highlights the compound's utility in medicinal chemistry, particularly in the development of thromboxane analogues (Bowers & Mann, 1985).

  • Oxymercuration of Cyclooctadiene : A study on the oxymercuration of cis, cis-1, 5-cyclooctadiene led to the formation of isomeric diiodides representing various stereoisomers of diiodo-9-oxabicyclo[4.2.1]nonane and diiodo-9-oxabicyclo[3.3.1]nonane. This research provides insights into reaction pathways and structural determinations in organic synthesis (Ganter et al., 1970).

  • Conformational Studies of Dimethoxybicyclo[3.3.1]nonan-9-one : Research on the conformation of 2,4-dimethoxybicyclo[3.3.1]nonan-9-one, using 1H NMR spectroscopy, established a double chair conformation with axial methoxyl groups. Such conformational studies are critical in the field of stereochemistry and molecular design (Camps & Jaime, 1980).

  • Iodolactamization Studies : Iodolactamization research, particularly on 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, explores various reaction pathways such as acylation and stereoselective reactions. This provides valuable insights for organic synthesis and pharmaceutical chemistry (Knapp & Gibson, 2003).

Properties

IUPAC Name

2-iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3/c8-4-3-1-2-5(10-3)6(4)11-7(2)9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMPAOIJAUYXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(C1O3)I)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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